molecular formula C10H16Br2N2O2 B1677944 Pipobroman CAS No. 54-91-1

Pipobroman

Cat. No.: B1677944
CAS No.: 54-91-1
M. Wt: 356.05 g/mol
InChI Key: NJBFOOCLYDNZJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pipobroman is synthesized through the bromination of piperazine derivatives. The process involves the reaction of piperazine with 3-bromopropionyl chloride under controlled conditions to yield 1,4-bis(3-bromopropionyl)piperazine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves stringent quality control measures to maintain consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Pipobroman undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Common reagents include alkyl halides and bases.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can have different pharmacological properties .

Properties

IUPAC Name

3-bromo-1-[4-(3-bromopropanoyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Br2N2O2/c11-3-1-9(15)13-5-7-14(8-6-13)10(16)2-4-12/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBFOOCLYDNZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCBr)C(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023485
Record name Pipobroman
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Molecular Weight

356.05 g/mol
Source PubChem
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Physical Description

Solid
Record name Pipobroman
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Solubility

FREELY SOL IN CHLOROFORM; SOL IN METHANOL & ACETONE; SPARINGLY SOL IN ALC & BENZENE; SLIGHTLY SOL IN WATER; VERY SLIGHTLY SOL IN ETHER, 2.24e+00 g/L
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Mechanism of Action

The mechanism of action is uncertain, but due to the structural similarity with other DNA alkylating agents, pipobroman is thought to alkylate DNA leading to disruption of DNA synthesis and eventual cell death., Pipobroman has been classified as a polyfunctional alkylating agent, but its precise mechanism of action is not known.
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Color/Form

CRYSTALS, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER

CAS No.

54-91-1
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Melting Point

> 300 °C, 106-107 °C
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Record name Pipobroman
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Although the exact mechanism of action remains to be fully elucidated, 1,4-Bis(3'-bromopropionyl)piperazine is believed to act as an alkylating agent. [] It is proposed to alkylate DNA, disrupting DNA replication and ultimately leading to cell death. []

ANone: Alkylation by 1,4-Bis(3'-bromopropionyl)piperazine can cause various types of DNA damage, including cross-linking of DNA strands, preventing them from separating for replication and transcription. This damage triggers cell cycle arrest and, if severe enough, activates programmed cell death pathways.

ANone: The molecular formula of 1,4-Bis(3'-bromopropionyl)piperazine is C10H16Br2N2O2. Its molecular weight is 356.06 g/mol.

A: Yes, proton nuclear magnetic resonance (PMR) spectroscopy has been used to quantitatively determine 1,4-Bis(3'-bromopropionyl)piperazine content in tablet formulations. [] Deuterated chloroform is a suitable solvent for PMR analysis of this compound. []

ANone: Specific stability data for 1,4-Bis(3'-bromopropionyl)piperazine under various conditions isn't extensively discussed in the provided research.

ANone: The research focuses primarily on the clinical use of 1,4-Bis(3'-bromopropionyl)piperazine, and detailed information about its formulation strategies is limited.

A: 1,4-Bis(3'-bromopropionyl)piperazine is typically administered orally. [] Dosage regimens vary depending on the condition being treated and individual patient response. [, ]

ANone: Details regarding the specific metabolic pathways and excretion routes of 1,4-Bis(3'-bromopropionyl)piperazine are not extensively discussed in the research provided.

A: 1,4-Bis(3'-bromopropionyl)piperazine has been investigated for its efficacy in treating polycythemia vera (PV) [, , , , , , , , , , , , , , ] and essential thrombocythemia (ET). [, , , , , , , , , , , ]

A: Research indicates that 1,4-Bis(3'-bromopropionyl)piperazine can achieve hematologic remission in a high percentage of PV patients. [, , ] One study reported a 92% remission rate in previously untreated patients after a median of 12 weeks. []

ANone: Specific resistance mechanisms to 1,4-Bis(3'-bromopropionyl)piperazine in PV or ET are not extensively discussed in the research provided.

ANone: The provided research does not provide detailed information on cross-resistance patterns between 1,4-Bis(3'-bromopropionyl)piperazine and other drugs.

A: Long-term use of 1,4-Bis(3'-bromopropionyl)piperazine, like other alkylating agents, has been associated with a risk of developing acute myeloid leukemia (AML). [, , , , , , , , ]

A: Research suggests that 1,4-Bis(3'-bromopropionyl)piperazine was used as a treatment option for PV and ET as early as the 1970s. [, ] It was explored as an alternative to radioactive phosphorus (32P) and other alkylating agents, particularly in younger patients. [, ]

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